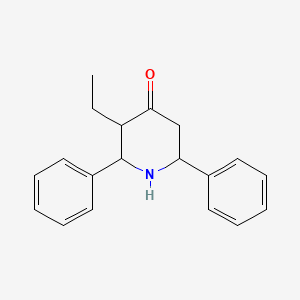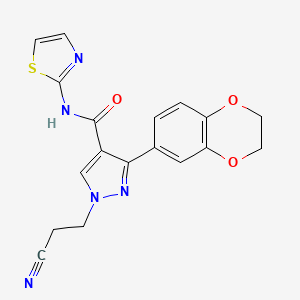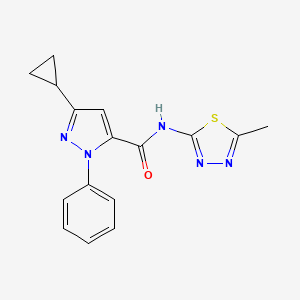![molecular formula C23H28N2O5 B4943341 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, commonly known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research and development. PDP is a synthetic compound that belongs to the class of pyrrolidinediones and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of PDP involves its ability to inhibit the activity of certain enzymes and proteins, including proteases, kinases, and phosphatases. PDP has also been shown to interact with various receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. PDP has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PDP is its synthetic nature, which allows for precise control over its chemical structure and purity. However, PDP is still a relatively new compound, and its potential toxicity and side effects are not well understood. Additionally, the synthesis of PDP can be complex and time-consuming, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are numerous future directions for the study of PDP, including further research into its potential use as a drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, PDP may have potential as a tool for studying the structure and function of proteins, and further research in this area may lead to new insights into the mechanisms underlying various diseases. Finally, further research is needed to fully understand the potential toxicity and side effects of PDP, which will be important for its safe and effective use in future research and development.
Synthesemethoden
The synthesis of PDP involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-propoxybenzaldehyde in the presence of a base, followed by the addition of 2-(dimethylamino)ethyl chloride and pyrrolidine-2,5-dione. The resulting product is purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
PDP has shown potential in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. PDP has also been studied for its potential use as a tool for studying the structure and function of proteins.
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-4-13-30-18-8-6-17(7-9-18)25-22(26)15-19(23(25)27)24-12-11-16-5-10-20(28-2)21(14-16)29-3/h5-10,14,19,24H,4,11-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWWSJLISLHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)

![methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4943266.png)


![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)

![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)